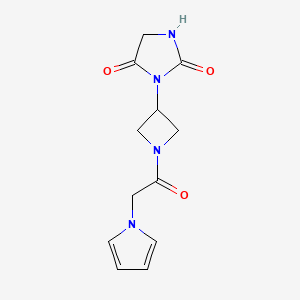

3-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic compound. It contains several functional groups and rings, including a pyrrole ring, an azetidine ring, and an imidazolidine ring . The compound is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For instance, the synthesis of pyrrole-substituted azetidinones has been achieved in good to excellent yield with high diastereoselectivity in a single-pot operation . A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has also been developed .Molecular Structure Analysis

The molecular formula of the compound is C12H14N4O3. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, consisting of four carbon atoms and a nitrogen atom . The azetidine ring is a four-membered cyclic amine . The imidazolidine ring is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .Wissenschaftliche Forschungsanwendungen

Novel Hybrid Molecules for Malaria Inhibition

Research on novel hybrid molecules, specifically quinazolin-2,4-dione analogs with acetyl/amide bridged-nitrogen heterocyclic moieties (including azetidinone and pyrrole), has been explored for potential inhibitors against malaria. A study detailed the synthesis of these compounds and their in silico molecular docking analysis, targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) to search for better antimalarials. This approach highlights the relevance of integrating pyrrole and related heterocycles in developing therapeutic agents against infectious diseases (Abdelmonsef et al., 2020).

Cognition Enhancers

A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, containing both the 2-pyrrolidinone and 4-imidazolidinone nuclei, were synthesized to assess their potential as cognition enhancers. These compounds, maintaining the backbone of piracetam and oxiracetam with an acetamide side chain in a folded conformation, demonstrated potent antiamnestic activity, suggesting their utility in enhancing cognitive functions (Pinza et al., 1993).

Hypoglycemic Activity

Imidazopyridine thiazolidine-2,4-diones were designed and synthesized for evaluating their hypoglycemic activity, representing conformationally restricted analogues of the novel hypoglycemic compound rosiglitazone. This study provides a framework for the development of new therapeutic agents targeting diabetes, showcasing the importance of structural optimization in enhancing biological activity (Oguchi et al., 2000).

Zukünftige Richtungen

Spiro-heterocycles, which include structures similar to the given compound, have received special attention in medicinal chemistry due to their promising biological activity . Further exploitation of these structures could yield biologically active new chemical entities exhibiting a variety of activities . Therefore, the future directions in the study of such compounds could involve exploring their potential therapeutic applications and developing more efficient synthetic methodologies.

Eigenschaften

IUPAC Name |

3-[1-(2-pyrrol-1-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c17-10-5-13-12(19)16(10)9-6-15(7-9)11(18)8-14-3-1-2-4-14/h1-4,9H,5-8H2,(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAPQODJGAVNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC=C2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Dimethylsulfamoylamino)ethylamino]-6-(ethylamino)-2-methylpyrimidine](/img/structure/B2708292.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708293.png)

![3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2708295.png)

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2708304.png)

![2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2708306.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2708309.png)

![N-(2-bromophenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2708311.png)

![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2708312.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2708315.png)